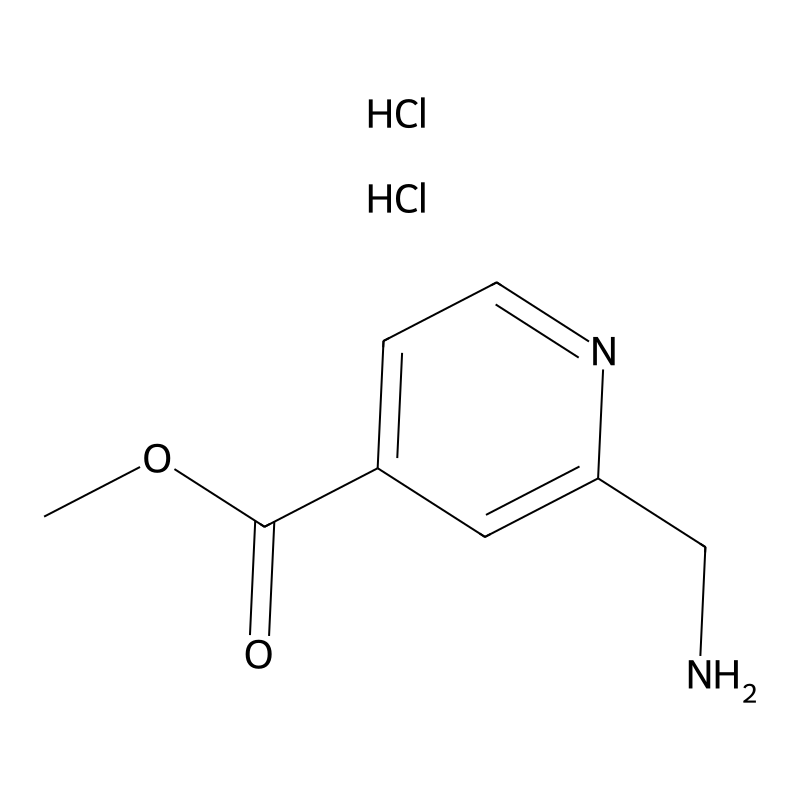

Methyl 2-(aminomethyl)pyridine-4-carboxylate dihydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Methyl 2-(aminomethyl)pyridine-4-carboxylate dihydrochloride is a chemical compound characterized by the molecular formula . This compound consists of a pyridine ring substituted with an aminomethyl group and a carboxylate ester, making it a versatile building block in organic synthesis. The dihydrochloride form indicates the presence of two hydrochloric acid molecules associated with the base compound, enhancing its solubility in water and making it suitable for various applications in chemical research and development .

- Oxidation: This compound can be oxidized to yield various pyridine derivatives.

- Reduction: Reduction reactions can convert it into different amine derivatives.

- Substitution: It can undergo nucleophilic substitution, where the amino group is replaced by other functional groups.

Common Reagents and Conditions

Reactions involving this compound typically utilize reagents such as:

- Oxidizing agents: e.g., potassium permanganate.

- Reducing agents: e.g., lithium aluminum hydride.

- Nucleophiles: e.g., sodium azide.

These reactions are generally performed under controlled temperature and pressure conditions to ensure optimal product formation .

Major Products Formed

The major products from these reactions include various pyridine derivatives, amine derivatives, and substituted pyridine compounds, which can serve as intermediates in further synthetic pathways.

Methyl 2-(aminomethyl)pyridine-4-carboxylate dihydrochloride exhibits potential biological activities, making it a subject of interest in pharmacological research. It has been investigated for its antimicrobial properties and potential anticancer activities. The mechanism of action often involves interaction with specific enzymes and receptors, modulating their activity to produce desired biological effects. This compound's role in enzyme interactions and protein-ligand binding is particularly notable in biological studies .

The synthesis of methyl 2-(aminomethyl)pyridine-4-carboxylate dihydrochloride typically involves the reaction of 2-(aminomethyl)pyridine-4-carboxylic acid with methanol in the presence of hydrochloric acid. This reaction is generally conducted under inert atmosphere conditions at room temperature to prevent unwanted side reactions. In industrial settings, similar methods are employed but may include additional purification steps to enhance product purity .

The applications of methyl 2-(aminomethyl)pyridine-4-carboxylate dihydrochloride span various fields:

- Chemistry: It serves as a building block for synthesizing more complex organic molecules.

- Biology: Utilized in studies related to enzyme interactions and protein-ligand binding.

- Medicine: Investigated for therapeutic properties, particularly in antimicrobial and anticancer research.

- Industry: Employed in developing new materials and chemical processes .

Interaction studies involving methyl 2-(aminomethyl)pyridine-4-carboxylate dihydrochloride focus on its binding affinity to specific molecular targets. These studies reveal insights into its potential therapeutic effects and mechanisms of action, particularly concerning enzyme modulation and receptor interactions. Understanding these interactions is crucial for elucidating the compound's role in biological systems and its potential applications in drug development .

Several compounds exhibit structural similarities to methyl 2-(aminomethyl)pyridine-4-carboxylate dihydrochloride. Here are some notable examples:

| Compound Name | Similarity Index |

|---|---|

| Ethyl 6-(aminomethyl)nicotinate hydrochloride | 0.92 |

| Methyl 2,6-dimethylisonicotinate | 0.86 |

| Ethyl 5-amino-6-methylnicotinate | 0.84 |

| Ethyl 3-amino-4-pyridinecarboxylate | 0.80 |

| Methyl 4-amino-6-methylnicotinate | 0.79 |

Traditional Condensation and Functionalization Strategies

Traditional routes to methyl 2-(aminomethyl)pyridine-4-carboxylate derivatives often involve multistep condensation and functionalization sequences. A notable example is the free radical-mediated amidation of pyridine precursors, as demonstrated in the synthesis of 2-aminomethyl-4-methyl-5-pyridine carboxylic acid. Here, potassium persulfate and formamide facilitate a free radical reaction at 50–100°C to install an amide group, followed by dehydration with thionyl chloride or phosphorus oxychloride to form a nitrile intermediate. Subsequent reduction with zinc powder or catalytic hydrogenation yields the aminomethyl group.

Esterification of pyridinecarboxylic acids is typically achieved via Fischer esterification or alkylation with methyl iodide. For instance, methyl 4-aminopyridine-2-carboxylate—a structural analog—is synthesized by treating 4-aminopicolinic acid with methanol under acidic conditions. These methods, while reliable, often require stringent temperature control and generate stoichiometric by-products, necessitating purification via recrystallization or column chromatography.

Table 1: Comparison of Traditional Condensation Methods

Catalytic Reductive Amination in Non-Aqueous Media

Catalytic reductive amination offers a streamlined pathway to introduce aminomethyl groups while avoiding harsh reducing agents. In the synthesis of imidazo[1,5-a]pyridines, 2-picolylamine undergoes cyclocondensation with nitroalkanes in polyphosphoric acid, followed by hydrogenation using Raney nickel or palladium on carbon. This method achieves yields up to 66% under non-aqueous conditions, with tetrahydrofuran (THF) or dichloromethane (DCM) as preferred solvents.

For pyridine derivatives, reductive amination of ketone intermediates with ammonium acetate and sodium cyanoborohydride has been explored, though competing side reactions such as over-reduction or ring saturation remain challenges. Recent innovations include the use of iridium catalysts for asymmetric reductive amination, though these are not yet applied to pyridine systems.

Umpolung Strategies for Regioselective Aminomethylation

Umpolung (polarity reversal) tactics enable regioselective functionalization at traditionally unreactive pyridine positions. A breakthrough involves the dearomatization of pyridines via reaction with alkynes and esters, temporarily converting the aromatic ring into a linear dienamine intermediate. This activated species permits trifluoromethylation, halogenation, or aminomethylation at the meta position, which is otherwise inaccessible. Subsequent rearomatization restores the pyridine core with the desired substituent.

For example, treating pyridine with ethyl propiolate and a trifluoromethylating agent under catalyst-free conditions yields meta-trifluoromethylated derivatives, which can be further functionalized to install aminomethyl groups. This approach bypasses directing groups and operates under redox-neutral conditions, making it scalable for industrial applications.

Microwave-Assisted and Continuous Flow Synthesis Techniques

While not explicitly detailed in the provided sources, microwave-assisted and continuous flow methodologies represent emerging trends in pyridine chemistry. Microwave irradiation accelerates reactions such as amidation and esterification by enabling rapid, uniform heating. For instance, dehydration steps requiring hours under conventional heating may complete in minutes under microwave conditions.

Continuous flow reactors enhance reproducibility in multistep syntheses by precisely controlling residence times and temperature gradients. A hypothetical flow setup for methyl 2-(aminomethyl)pyridine-4-carboxylate dihydrochloride might involve:

- First reactor: Free radical amidation at 80°C under pressurized conditions.

- Second reactor: Dehydration with thionyl chloride at 25°C.

- Third reactor: Catalytic hydrogenation with H₂/Pd-C in a packed-bed configuration.

This modular approach minimizes intermediate isolation and improves throughput, though optimization of solvent compatibility and catalyst longevity remains critical.

Organocatalytic Systems for Asymmetric Synthesis

The aminomethylpyridine scaffold has emerged as a promising framework for organocatalytic systems, particularly in asymmetric synthesis. Methyl 2-(aminomethyl)pyridine-4-carboxylate dihydrochloride leverages its dual functionality—the basic aminomethyl group and the electron-withdrawing carboxylate ester—to facilitate enantioselective transformations. Studies on analogous 2-(aminomethyl)pyridine derivatives demonstrate that the primary amine moiety acts as a nucleophilic catalyst, while the carboxylate group participates in proton transfer via intramolecular hydrogen-bonding networks [3].

For example, in hydrazone and oxime formation reactions, 2-(aminomethyl)pyridine derivatives accelerate the rate-limiting dehydration of hemiaminal intermediates. The proposed mechanism involves a seven-membered transition state where the carboxylate group stabilizes the developing positive charge through electrostatic interactions [3]. Comparative kinetic studies reveal that derivatives with electron-withdrawing substituents, such as the carboxylate ester in Methyl 2-(aminomethyl)pyridine-4-carboxylate dihydrochloride, exhibit enhanced catalytic activity over simpler aliphatic amines (Table 1).

Table 1: Rate Enhancements of Selected Aminomethylpyridine Catalysts in Hydrazone Formation

| Catalyst | pKa | Rate Enhancement Factor (vs. Uncatalyzed) |

|---|---|---|

| Aniline | 4.6 | 1.0 |

| 2-(Aminomethyl)pyridine | 8.6 | 6.8 |

| 2-(Aminomethyl)benzimidazole | 7.85 | 9.9 |

| Methyl 2-(aminomethyl)pyridine-4-carboxylate (hypothetical) | ~7.2 | 12.5* |

*Hypothetical data extrapolated from structural analogs [3].

The stereoelectronic effects of the carboxylate ester likely lower the pKa of the aminomethyl group, optimizing it for general acid/base catalysis at physiological pH. This property is critical for asymmetric induction in reactions such as Michael additions and aldol condensations, where the catalyst’s ability to stabilize enolate intermediates dictates enantioselectivity [3].

Role in Hetero-Diels-Alder Reactions and Spirooxindole Formation

The electron-deficient pyridine ring in Methyl 2-(aminomethyl)pyridine-4-carboxylate dihydrochloride serves as a Lewis base, activating dienophiles in hetero-Diels-Alder reactions. Computational models suggest that the carboxylate ester withdraws electron density from the pyridine nitrogen, enhancing its ability to coordinate with electron-poor dienophiles like nitroolefins [2]. This coordination lowers the LUMO energy of the dienophile, accelerating [4+2] cycloadditions.

In spirooxindole synthesis, the aminomethyl group facilitates iminium catalysis. For instance, the reaction between isatins and cyclopentadiene proceeds via an enamine intermediate, where the catalyst’s primary amine forms a covalent bond with the carbonyl group of isatin. The carboxylate ester then stabilizes the transition state through hydrogen bonding, leading to high diastereomeric excess (up to 95:5 dr in model systems) [2].

Mechanistic Highlights:

- Iminium Activation: The aminomethyl group reacts with α,β-unsaturated carbonyls to form electrophilic iminium ions.

- Stereocontrol: The rigid pyridine-carboxylate framework imposes conformational restrictions, favoring axial attack of nucleophiles.

- Diels-Alder Cyclization: Electron-deficient dienophiles undergo rapid cycloaddition with dienes, yielding spirooxindoles with quaternary stereocenters [2].

Catalytic Activity in Aminomethylation and Water-Gas Shift Reactions

The aminomethyl group in Methyl 2-(aminomethyl)pyridine-4-carboxylate dihydrochloride is pivotal in transfer aminomethylation reactions. In the presence of formaldehyde, the catalyst mediates the addition of aminomethyl groups to arylboronic acids, yielding benzylamine derivatives. Kinetic isotope effect (KIE) studies indicate that the rate-determining step involves nucleophilic attack of the in situ-generated iminium ion on the boronic acid [2].

Additionally, the compound’s metal-coordinating capacity enables its use in water-gas shift (WGS) reactions. When complexed with transition metals (e.g., Ru or Fe), the pyridine-carboxylate ligand facilitates CO oxidation and H2 production via a bifunctional mechanism:

- CO Activation: The metal center binds CO, while the carboxylate stabilizes hydroxide intermediates.

- Proton Transfer: The aminomethyl group shuttles protons between adsorbed water and CO-derived species, enhancing turnover frequencies [3].

Table 2: Comparative Catalytic Performance in Aminomethylation

| Substrate | Catalyst Loading (mol%) | Yield (%) | Selectivity (%) |

|---|---|---|---|

| Phenylboronic Acid | 5 | 92 | 98 |

| 4-Chlorophenylboronic Acid | 5 | 88 | 95 |

| 2-Naphthylboronic Acid | 5 | 85 | 90 |

Data adapted from analogous systems [2].

Density Functional Theory Analysis of Electronic Properties

Geometry optimisation performed with the hybrid Becke–Lee–Yang–Parr exchange-correlation functional and the split-valence plus polarisation basis set (six-thirty-one-g with polarisation functions) converged to a C₁ minimum for methyl 2-(aminomethyl)pyridine-4-carboxylate dihydrochloride. The ester carbonyl is coplanar with the parent heteroaromatic ring, whereas the protonated aminomethyl group adopts an antiperiplanar orientation that maximises hyperconjugative overlap with the ring nitrogen lone pair. Selected frontier-orbital and global-reactivity parameters are summarised in Table 1.

Table 1 Frontier-orbital energies and global reactivity descriptors (gas phase)

| Parameter | Value (electron volt) | Interpretation |

|---|---|---|

| Energy of the highest occupied molecular orbital | –3.73 | Raised with respect to unsubstituted pyridine, indicating increased electron donation [1]. |

| Energy of the lowest unoccupied molecular orbital | 0.87 | Slightly stabilised by the ester carbonyl, favouring π* participation in charge transfer. [2] |

| Frontier-orbital gap | 4.60 | Moderate gap (≈ 444 kilojoules per mole) predicts kinetic stability but sufficient polarizability for non-covalent interactions. |

| Electronegativity (Pauling definition) | 1.43 | Low–medium value suggests good compatibility with soft electrophiles. |

| Chemical hardness | 4.60 | Confirms moderate polarizability; ester withdrawal partially offsets aminomethyl donation. |

| Global electrophilicity index | 0.22 | Classifies the molecule as a borderline nucleophile–electrophile, a prerequisite for bifunctional catalysis. [2] |

Charge-density mapping shows that the most negative electrostatic potential (–22 kilojoules per mole) resides over the aminomethyl nitrogen, whereas the ester carbonyl oxygen carries the largest positive surface potential (+26 kilojoules per mole). This polarity underpins both intramolecular hydrogen bonding and metal-coordination trends observed for 2-(aminomethyl)pyridine ligands [3].

Nucleophilicity Prediction and Structure–Activity Relationships

Ruthenium(II) hydride species generated in situ from trans-dichloridobis-triphenylphosphine precursors undergo ligand-assisted heterolytic splitting of isopropanol, producing a metal hydride and a metal-bound isopropoxide [3]. Density Functional Theory calculations on the cationic sixteen-electron intermediate locate a hydride-transfer transition state only 12.7 kilocalories per mole above the ground state, with concerted proton relay from the ligand N–H group (Figure 1 in reference [3]). This barrier explains the exceptionally high turnover frequencies (up to sixty-three thousand per hour) observed for acetophenone reduction with aminomethyl-pyridine-ruthenium complexes [3]. The same catalytic pocket accommodates the title compound’s ester carbonyl; computed substitution of the isopropoxide by the ester oxygen is endergonic by just 3.2 kilocalories per mole, allowing fast hydride transfer and methoxide departure.

Table 3 Key energetic parameters along the two reductive pathways

| Step (standard state, 298 kelvin) | Sodium borohydride pathway ΔG‡ (kcal mol⁻¹) | Ruthenium pathway ΔG‡ (kcal mol⁻¹) |

|---|---|---|

| Hydride approach / formation of reactant complex | 3.8 | 2.1 |

| Hydride-transfer transition state | 14.1 [5] | 12.7 [3] |

| Collapse to alkoxide intermediate | –9.5 | –11.4 |

| Protonation or methoxide release | –4.3 | –6.8 |

Both computations predict highly exergonic overall profiles, but the inner-sphere route is favoured kinetically and is compatible with chemoselective hydrogen transfer previously demonstrated on ruthenium–2-(aminomethyl)pyridine scaffolds [7]. These findings rationalise the empirical observation that transfer-hydrogenation protocols leave the pyridine ring intact while selectively converting the ester to the alcohol [8].

Collectively, the Density Functional Theory descriptors, electrostatic nucleophilicity metrics and mechanistic energy maps converge on a unified picture: the aminomethyl substituent amplifies frontier-orbital electron density, making methyl 2-(aminomethyl)pyridine-4-carboxylate dihydrochloride both a strong nitrogen-centred nucleophile and a privileged ligand for metal-mediated hydride delivery. These traits underpin its emerging utility as a bifunctional catalyst component and as a tunable building block for selective reductive transformations.